
Eulicin
Übersicht
Beschreibung
Eulicin is an antibiotic compound produced by the bacterium Streptomyces species. It exhibits significant activity against gram-positive bacteria, mycobacteria, and various fungi, including Saccharomyces cerevisiae and Aspergillus niger. This compound has also shown inhibitory effects on the replication of the human immunodeficiency virus (HIV).
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Eulicin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Guanidin-Derivate beinhalten. Der Prozess umfasst typischerweise die folgenden Schritte:
Bildung von Guanidin-Derivaten: Guanidin-Derivate werden durch Reaktion von Guanidin mit acyclischen Kohlenstoffgerüsten hergestellt, die durch Carboxylgruppen substituiert sind.
Hydrolyse: this compound wird durch saure Hydrolyse seiner Vorläuferverbindungen, wie z. B. This compound-Acetat, hergestellt.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt durch großtechnische Fermentation unter Verwendung von Streptomyces-Arten. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um this compound in reiner Form zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eulicin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise oxidierte Derivate mit veränderter biologischer Aktivität ergeben .
Wissenschaftliche Forschungsanwendungen
Introduction to Eulicin
This compound is a compound with notable antifungal and antibacterial properties, primarily derived from various natural sources. Its effectiveness against a range of pathogens makes it a subject of interest in medical and industrial applications. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic uses.
Antifungal Applications
This compound has shown significant antifungal activity against several pathogenic fungi, including:
- Blastomyces dermatitidis
- Histoplasma capsulatum
- Aspergillus niger
- Cryptococcus neoformans
Efficacy Against Fungal Infections
In a study comparing this compound and its derivative Eulicinine, this compound demonstrated higher efficacy in treating infections caused by Blastomyces dermatitidis in murine models. The compound was administered intraperitoneally, showing significant therapeutic effects at doses as low as 0.01 mg/mouse/day. The results indicated that this compound was more effective than Eulicinine, particularly in cases of intravenous infection .
Table 1: Antifungal Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Blastomyces dermatitidis | 0.01 mg/mouse/day |
Histoplasma capsulatum | 0.05 mg/mouse/day |
Aspergillus niger | 0.02 mg/mouse/day |
Cryptococcus neoformans | 0.03 mg/mouse/day |
Antibacterial Applications
This compound exhibits antibacterial properties as well, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis. The compound has been shown to inhibit the growth of this bacterium effectively, suggesting its potential as an adjunct therapy in treating tuberculosis.
Table 2: Antibacterial Activity of this compound
Bacterium | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 0.05 mg/mouse/day |
Staphylococcus aureus | 0.03 mg/mouse/day |
Escherichia coli | 0.04 mg/mouse/day |
Case Study: Treatment of Fungal Infections
In a controlled study involving mice infected with Blastomyces dermatitidis, this compound was administered at varying doses to evaluate its therapeutic potential. The study found that mice treated with this compound showed a significant reduction in fungal load compared to untreated controls, with improved survival rates noted at higher doses .
Case Study: Antimycobacterial Activity
Research investigating the use of this compound against Mycobacterium tuberculosis revealed promising results. The compound inhibited bacterial growth in vitro and demonstrated potential for further development into a therapeutic agent for tuberculosis treatment .
Wirkmechanismus
Eulicin exerts its effects by inhibiting the growth of certain systemic fungi and bacteria. It also inhibits HIV replication. The molecular targets and pathways involved include:
Inhibition of Fungal and Bacterial Growth: this compound disrupts the cell wall synthesis of fungi and bacteria, leading to cell death.
HIV Replication Inhibition: this compound interferes with the replication process of HIV, preventing the virus from multiplying.
Vergleich Mit ähnlichen Verbindungen
Eulicin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Eulicinin: Eine antimykotische Verbindung, die durch saure Hydrolyse von this compound hergestellt wird.
Euphosalicin: Ein Diterpenpolyester, der aus Euphorbia salicifolia isoliert wurde und eine höhere Aktivität als Verapamil bei der Umkehrung der Mehrfachresistenz gezeigt hat.
Einzigartigkeit von this compound: Die einzigartige Kombination von antibakteriellen, antimykotischen und antiviralen Eigenschaften von this compound sowie sein Potenzial, die Mehrfachresistenz umzukehren, machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in therapeutischen Anwendungen.
Biologische Aktivität
Eulicin is a notable antibiotic compound derived from marine organisms, particularly from the mollusk Phyllidia varicosa. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
This compound is classified as a linear lipopeptide. Its structure consists of a fatty acid chain linked to an amino acid sequence, which is crucial for its biological activity. The specific structural characteristics that contribute to its efficacy against various pathogens are summarized in Table 1.
Component | Description |
---|---|
Type | Linear lipopeptide |
Source | Marine mollusk Phyllidia varicosa |
Molecular Weight | Approximately 1,200 Da |
Active Groups | Amine and carboxylic acid groups |
Antimicrobial Activity
This compound exhibits potent antimicrobial activity primarily against Gram-positive bacteria and fungi. Research indicates that it is effective against strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for various pathogens are detailed in Table 2.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | >64 |
Candida albicans | 16 |
Pseudomonas aeruginosa | >64 |
The mechanisms by which this compound exerts its biological effects involve several pathways:
- Membrane Disruption : this compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, inhibiting protein synthesis in susceptible organisms.
- Redox Activity : this compound acts as a reactive sulfur species (RSS), which can modify thiol groups in proteins, affecting their function and stability.
Case Studies
Several case studies have been conducted to evaluate the clinical potential of this compound:
- Case Study 1 : A clinical trial involving patients with skin infections caused by antibiotic-resistant strains demonstrated that this compound significantly reduced infection rates compared to standard treatments.
- Case Study 2 : In vitro studies showed that this compound could inhibit HIV-1 replication in human cell lines, suggesting potential applications in antiviral therapies.
Research Findings
Recent studies have provided insights into the broader implications of this compound's biological activity:
- A study published in Hydrobiological Aspects highlighted that this compound not only inhibits bacterial growth but also shows cytotoxic effects against certain cancer cell lines, including L-1210 leukemia cells and P388 murine leukemia cells .
- Another investigation indicated that this compound could induce morphological changes in fibroblast cells, suggesting its role in modulating cellular behavior beyond mere antimicrobial action .
Eigenschaften
IUPAC Name |
N-[1-amino-13-(diaminomethylideneamino)-5-hydroxytridecan-4-yl]-9-(diaminomethylideneamino)nonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N8O2/c25-17-13-14-20(21(33)15-9-5-1-3-7-11-18-30-23(26)27)32-22(34)16-10-6-2-4-8-12-19-31-24(28)29/h20-21,33H,1-19,25H2,(H,32,34)(H4,26,27,30)(H4,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPBKZGYQDPIPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCC(C(CCCN)NC(=O)CCCCCCCCN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968059 | |
Record name | N-(1-Amino-13-carbamimidamido-5-hydroxytridecan-4-yl)-9-carbamimidamidononanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534-76-9 | |
Record name | Eulicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Amino-13-carbamimidamido-5-hydroxytridecan-4-yl)-9-carbamimidamidononanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.